An In-depth Technical Guide to 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid: Synthesis, Properties, and Applications in Advanced Drug Delivery Systems
An In-depth Technical Guide to 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid: Synthesis, Properties, and Applications in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Linker for Innovations in Medicinal Chemistry
4,4'-(Pyridine-3,5-diyl)dibenzoic acid, identified by its CAS Number 171820-04-5 , is a rigid, V-shaped organic linker that has garnered significant interest in the fields of supramolecular chemistry and materials science.[1][2] Its unique geometry, combining a central pyridine core with two para-substituted benzoic acid arms, makes it an exceptional building block for the construction of highly ordered crystalline structures, most notably Metal-Organic Frameworks (MOFs). The presence of a nitrogen atom within the pyridine ring and the terminal carboxylic acid groups provide multiple coordination sites, enabling the formation of diverse and stable structural motifs.[1]
This guide provides a comprehensive overview of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, from its chemical synthesis and physicochemical properties to its burgeoning applications in the realm of drug development, particularly in the design of sophisticated drug delivery systems. The insights and protocols presented herein are intended to equip researchers with the foundational knowledge required to harness the potential of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid is paramount for its effective application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 171820-04-5 | [1][2] |
| Molecular Formula | C₁₉H₁₃NO₄ | [1] |
| Molecular Weight | 319.32 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | NAHCDCCKLFXYIF-UHFFFAOYSA-N | [3] |
Synthesis of 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid: A Methodological Approach
The synthesis of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of the central pyridine core with the benzoic acid moieties. The general synthetic strategy involves the coupling of a dihalogenated pyridine with a boronic acid derivative of benzoic acid.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of a di-substituted pyridine derivative, which can be adapted for 4,4'-(Pyridine-3,5-diyl)dibenzoic acid by selecting the appropriate starting materials (e.g., 3,5-dibromopyridine and 4-(dihydroxyboryl)benzoic acid).
Materials and Reagents:
-
3,5-Dibromopyridine
-
4-(Dihydroxyboryl)benzoic acid (or its pinacol ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,5-dibromopyridine (1.0 eq), 4-(dihydroxyboryl)benzoic acid (2.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane and a degassed aqueous solution of potassium carbonate (2.0 M, 3.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with 2 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol/water) to yield 4,4'-(Pyridine-3,5-diyl)dibenzoic acid as a solid.
Caption: Synthetic workflow for 4,4'-(Pyridine-3,5-diyl)dibenzoic acid via Suzuki-Miyaura coupling.
Characterization
The structural integrity and purity of the synthesized 4,4'-(Pyridine-3,5-diyl)dibenzoic acid must be confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment of the molecule. For a closely related compound, 4,4'-(4-aminopyridine-3,5-diyl)dibenzoic acid, the proton signals for the benzoic acid moieties appear around 8.09 ppm and 7.63 ppm, while the pyridine protons are observed at approximately 8.07 ppm.[4] The carboxylic acid protons typically appear as a broad singlet at around 13.03 ppm in DMSO-d₆.[4] These values provide a reference for the expected spectrum of the title compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the key functional groups. The spectrum is expected to show a broad O-H stretching vibration for the carboxylic acid group between 2500 and 3300 cm⁻¹.[5] A strong C=O stretching vibration should be present around 1700-1680 cm⁻¹.[5] Characteristic C=C and C=N stretching vibrations for the aromatic rings will also be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
Application in Drug Delivery: A Building Block for Metal-Organic Frameworks (MOFs)
The most promising application of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid in drug development is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials with tunable pore sizes and surface functionalities, making them ideal candidates for advanced drug delivery systems.[6][7][8]
The rigid, V-shaped structure of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid allows for the construction of robust frameworks with well-defined cavities capable of encapsulating therapeutic agents. The pyridine nitrogen can act as an additional coordination site or be available for post-synthetic modification, further enhancing the functionality of the resulting MOF.
MOFs in Cancer Therapy
MOFs have shown considerable promise as carriers for anticancer drugs.[9][10] Their high loading capacity can accommodate a significant amount of chemotherapeutic agents, and their tunable biodegradability allows for controlled drug release at the tumor site, potentially reducing systemic toxicity.[9] The use of linkers like 4,4'-(Pyridine-3,5-diyl)dibenzoic acid is particularly advantageous due to the stability they impart to the MOF structure.
Representative Protocol for MOF Synthesis and Drug Loading
While a specific protocol for a MOF constructed from 4,4'-(Pyridine-3,5-diyl)dibenzoic acid for drug delivery is not yet prominent in the literature, the following is a general and widely adopted solvothermal method for synthesizing zinc-based MOFs with dicarboxylic acid linkers, which is directly applicable.[7]
Materials and Reagents:
-
4,4'-(Pyridine-3,5-diyl)dibenzoic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Anticancer drug (e.g., Doxorubicin, 5-Fluorouracil)
Step-by-Step Methodology:
-
MOF Synthesis:
-
In a Teflon-lined autoclave, dissolve 4,4'-(Pyridine-3,5-diyl)dibenzoic acid and zinc nitrate hexahydrate in DMF.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically 80-120 °C) for 24-72 hours.
-
After cooling to room temperature, collect the crystalline product by filtration, wash with fresh DMF and then with a solvent like ethanol, and dry under vacuum.
-
-
Drug Loading:
-
Suspend the activated MOF crystals in a concentrated solution of the chosen anticancer drug in a suitable solvent (e.g., water or methanol).
-
Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF by centrifugation, wash with the solvent to remove surface-adsorbed drug, and dry under vacuum.
-
Caption: Workflow for the synthesis of a MOF using 4,4'-(Pyridine-3,5-diyl)dibenzoic acid and subsequent drug loading.
Future Perspectives
4,4'-(Pyridine-3,5-diyl)dibenzoic acid stands as a promising and adaptable component in the toolkit of medicinal chemists and materials scientists. Its robust structure and versatile coordination chemistry pave the way for the development of novel MOFs and other supramolecular assemblies with tailored properties for drug delivery. Future research will likely focus on the synthesis of MOFs from this linker with various metal ions to tune the release kinetics and biocompatibility. Furthermore, post-synthetic modification of the pyridine nitrogen could be explored to attach targeting moieties, enabling the development of next-generation, targeted drug delivery systems with enhanced efficacy and reduced side effects.
References
- Supplementary Information for a relevant study. Dalton Transactions, 2022, 51, 14306-14316.
- Metal-organic frameworks for advanced drug delivery. Journal of Controlled Release, 2021, 337, 359-375.
- 4,4′-(Pyridine-2,5-diyl)dibenzoic acid as a building block for Cd(II) and Mn(II) coordination compounds: Synthesis, structural features and properties.
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Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC, 2023. [Link]
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Anti-cancer Drug Delivery Using Metal Organic Frameworks (MOFs). PubMed, 2018. [Link]
- Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Tre
- Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands.
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Metal–Organic Frameworks for Cisplatin Delivery to Cancer Cells: A Molecular Dynamics Simulation. PMC, 2024. [Link]
- Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy. MDPI, 2018.
- Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5.
- Drug Delivery Systems Based on Metal–Organic Frameworks for Tumor Immunotherapy. MDPI, 2023.
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4,4-(Pyridine-3,5-diyl)dibenzoic acid CAS No.:171820-04-5. Ruixibiotech, Accessed January 21, 2026. [Link]
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4,4'-(Pyridine-2,5-diyl)dibenzoic acid. PubChem, Accessed January 21, 2026. [Link]
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4,4'-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid. PubChem, Accessed January 21, 2026. [Link]
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Infrared spectrum of benzoic acid. Doc Brown's Chemistry, Accessed January 21, 2026. [Link]
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Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. PubMed, 2019. [Link]
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Pyridine substituted BODIPYs: synthesis, characterization and cholinesterease, α-glucosidase inhibitory, DNA hydrolytic cleavage effects. PMC, 2020. [Link]
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- Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry, 1961.
- IR Spectra of Selected Compounds. Chemistry LibreTexts, 2020.
- Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 2021.
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Pyridine. NIST WebBook, Accessed January 21, 2026. [Link]
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